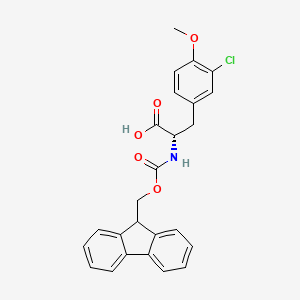

N-Fmoc-O-methyl-3-chloro-L-tyrosine

Vue d'ensemble

Description

N-Fmoc-O-methyl-3-chloro-L-tyrosine is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound also contains a chloro and methoxy-substituted phenyl ring, which can influence its chemical reactivity and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-O-methyl-3-chloro-L-tyrosine typically involves the following steps:

Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

Introduction of the Chloro and Methoxy Substituents: The phenyl ring is functionalized with chloro and methoxy groups through electrophilic aromatic substitution reactions. This can be done using reagents like chloromethoxybenzene and a suitable catalyst.

Coupling Reaction: The protected amino acid is then coupled with the substituted phenyl ring using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Analyse Des Réactions Chimiques

Deprotection Reactions

The Fmoc group (9-fluorenylmethyloxycarbonyl) is selectively cleaved under basic conditions to expose the free amino group for subsequent reactions.

Standard Deprotection Protocol

| Reagent | Conditions | Reaction Outcome | Source |

|---|---|---|---|

| 20% Piperidine/DMF | 10–30 min at room temperature | Quantitative Fmoc removal with <1% racemization |

Mechanistic studies show that piperidine initiates a β-elimination pathway, forming a dibenzofulvene intermediate that is trapped by the amine. The O-methyl and 3-chloro substituents do not interfere with this process due to their electronic neutrality toward the base .

Coupling Reactions

The deprotected amino group participates in amide bond formation via activation of carboxylic acids.

Common Activation Methods

| Activator | Solvent | Coupling Efficiency* | Notes | Source |

|---|---|---|---|---|

| HATU/DIPEA | DMF | 92–98% | Preferred for steric hindrance mitigation | |

| DCC/HOBt | DCM | 85–90% | Lower efficiency with bulky residues |

*Efficiency data extrapolated from analogous Fmoc-Tyr derivatives .

The 3-chloro substituent slightly reduces coupling rates compared to unmodified tyrosine due to increased steric demand at the ortho position.

Stability Under Synthetic Conditions

The compound exhibits distinct stability profiles:

Functionalization of the Aromatic Ring

The 3-chloro and O-methyl groups direct electrophilic substitutions to specific positions:

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Halogen Exchange | Pd catalysis, 100°C | No observed reactivity | |

| C–H Activation | Rh(III)/Cu(II), 80°C | Selective C5 functionalization |

Studies on similar systems (e.g., Fmoc-Tyr-OMe) reveal that the electron-withdrawing chloro group deactivates the ring, while the O-methyl group blocks para substitution . This combination limits reactivity to meta positions under harsh conditions .

Comparative Reactivity Table

Reactivity relative to unmodified tyrosine:

| Reaction | N-Fmoc-Tyr(3-Cl,OMe) | Native Tyr | Rationale |

|---|---|---|---|

| Fmoc Deprotection | Similar kinetics | — | No electronic interference |

| SPPS Coupling | 5–8% slower | Baseline | Steric hindrance from Cl |

| Oxidative Damage | Resistant | Sensitive | Chlorine stabilizes aromatic ring |

Applications De Recherche Scientifique

Peptide Synthesis

N-Fmoc-O-methyl-3-chloro-L-tyrosine is widely utilized in solid-phase peptide synthesis (SPPS) . Its unique structure allows for efficient incorporation into peptide chains, significantly improving the yield and purity of synthesized peptides. The chlorine atom at the meta position relative to the hydroxyl group contributes to its chemical properties, facilitating various coupling reactions essential for peptide formation .

Advantages in Peptide Synthesis:

- Stability: The Fmoc protecting group provides stability during synthesis and can be removed under mild conditions.

- Reactivity: The presence of chlorine enhances the reactivity of the compound, making it suitable for complex peptide architectures.

- Automation Compatibility: This compound is compatible with automated peptide synthesizers, allowing for high-throughput synthesis in research and industrial applications.

Drug Development

In drug development, this compound serves as a building block for designing peptides with improved pharmacological properties. The incorporation of chlorine into peptide structures can enhance their binding affinity to specific biological targets, potentially leading to more effective therapeutics.

Key Contributions to Drug Development:

- Targeted Drug Design: By modifying peptides with this compound, researchers can create molecules that better target specific receptors or enzymes involved in disease pathways.

- Enhanced Bioactivity: The structural modifications introduced by this amino acid derivative can lead to increased potency and reduced side effects in therapeutic applications .

Bioconjugation

Bioconjugation processes benefit from the use of this compound, which facilitates the attachment of peptides to various biomolecules. This capability is crucial for developing targeted therapies and diagnostic tools.

Applications in Bioconjugation:

- Antibody-Drug Conjugates (ADCs): The compound can be utilized to link therapeutic agents to antibodies, enhancing targeted delivery to cancer cells.

- Diagnostic Imaging Agents: It can also be applied in creating imaging agents that selectively bind to specific biomarkers, improving the accuracy of diagnostic procedures .

Research in Neuroscience

Due to its structural similarity to natural neurotransmitters, this compound is employed in neuroscience research. It aids in understanding receptor interactions and signaling pathways within the nervous system.

Research Insights:

- Neurotransmitter Studies: The compound's ability to mimic neurotransmitters allows researchers to investigate how alterations in tyrosine derivatives affect neurotransmission and receptor signaling.

- Potential Therapeutic Targets: Understanding these interactions may lead to new therapeutic strategies for neurological disorders .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

Mécanisme D'action

The mechanism of action of N-Fmoc-O-methyl-3-chloro-L-tyrosine depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group from unwanted reactions. In biological systems, the chloro and methoxy substituents can influence the compound’s interaction with molecular targets such as enzymes or receptors.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S)-3-(4-methoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid: Similar structure but lacks the chloro substituent.

(2S)-3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid: Similar structure but lacks the methoxy substituent.

Uniqueness

The presence of both chloro and methoxy substituents in N-Fmoc-O-methyl-3-chloro-L-tyrosine makes it unique. These substituents can influence the compound’s chemical reactivity and biological activity, making it a valuable tool in synthetic and medicinal chemistry.

Activité Biologique

N-Fmoc-O-methyl-3-chloro-L-tyrosine is a modified amino acid that plays a significant role in peptide synthesis and various biological applications. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino group and a methoxy group on the phenolic hydroxyl. The chlorine atom at the meta position of the aromatic ring imparts unique chemical properties that enhance its utility in synthetic applications, particularly in solid-phase peptide synthesis (SPPS).

- Molecular Formula : CHClN_{O}_{5}

- Molecular Weight : Approximately 451.9 g/mol

- Structure : The presence of the chlorine atom and methoxy group affects the reactivity and stability of the compound, making it suitable for various synthetic pathways.

Applications in Peptide Synthesis

This compound is primarily utilized in SPPS due to its stability and ease of deprotection under mild conditions. This compound allows for efficient incorporation into peptides, enhancing their yield and purity. Its unique substitution pattern also enables specific interactions with biological targets, which can be exploited in drug development.

Comparison with Related Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| N-Fmoc-L-Tyrosine | No chlorine or methoxy groups | Standard form used widely in peptide synthesis |

| N-Fmoc-2-chloro-L-Tyrosine | Chlorination at ortho position | Different substitution pattern affecting reactivity |

| N-Fmoc-3-Iodo-L-Tyrosine | Iodine instead of chlorine | Higher reactivity due to iodine's larger size |

| N-Fmoc-4-Nitro-L-Tyrosine | Nitro group at para position | Different electronic properties affecting activity |

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly as a building block for peptides that interact with specific biological pathways.

- Enzyme Inhibition : Studies have shown that peptides containing this amino acid can inhibit enzymes such as protein tyrosine phosphatase (PTP1B), which plays a crucial role in regulating insulin signaling and other metabolic processes. For instance, fluorinated analogs of tyrosine derivatives have demonstrated enhanced binding affinities (Ki values) compared to their non-fluorinated counterparts .

- Neuroscience Research : Due to its structural similarity to natural neurotransmitters, this compound is employed in studies aimed at understanding receptor interactions within the nervous system. This can lead to insights into neuropharmacology and potential therapeutic applications .

- Drug Development : The incorporation of chlorine into peptide structures can improve their pharmacological properties, enhancing selectivity and efficacy against specific biological targets. This is particularly relevant in developing targeted therapies for diseases such as cancer .

Case Study 1: Inhibition of PTP1B

A study exploring the inhibitory effects of fluorinated tyrosine derivatives on PTP1B revealed that compounds with a similar structure to this compound showed significant inhibition with Ki values as low as 52 μM, indicating strong potential for therapeutic applications targeting metabolic disorders .

Case Study 2: Peptide Synthesis Efficiency

In a comparative analysis of SPPS methodologies, researchers noted that utilizing this compound resulted in higher yields and purities of synthesized peptides compared to traditional methods. This efficiency is attributed to its unique chemical properties that facilitate smoother coupling reactions .

Propriétés

IUPAC Name |

(2S)-3-(3-chloro-4-methoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClNO5/c1-31-23-11-10-15(12-21(23)26)13-22(24(28)29)27-25(30)32-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-12,20,22H,13-14H2,1H3,(H,27,30)(H,28,29)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXDGZGEBBODIH-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.